tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Chiral resolution Enantioselective synthesis FAAH inhibitor SAR

This chiral (S)-configured Boc-protected aminothiazole building block is a critical intermediate for structure-activity relationship (SAR) studies targeting FAAH and MET kinase inhibition. Its defined stereochemistry ensures consistent binding geometry in enzyme pocket and receptor site assays, unlike the (R)-enantiomer or achiral analogs. The Boc-amine and 2-aminothiazole handles enable orthogonal functionalization for sequential PROTAC degrader construction, with the chiral α-methyl group influencing ternary complex formation efficiency. Supplied with ≥95% purity, this compound is directly applicable to patent-backed kinase inhibitor programs and fragment-based drug discovery. Inquire for bulk orders and custom synthesis.

Molecular Formula C10H17N3O2S
Molecular Weight 243.33 g/mol
CAS No. 2445749-70-0
Cat. No. B6171056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
CAS2445749-70-0
Molecular FormulaC10H17N3O2S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H17N3O2S/c1-6(7-5-16-8(11)13-7)12-9(14)15-10(2,3)4/h5-6H,1-4H3,(H2,11,13)(H,12,14)/t6-/m0/s1
InChIKeyMIXJDGAORYUTQU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS 2445749-70-0): Chiral Thiazole–Carbamate Building Block Profile


tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS 2445749-70-0) is an enantiomerically defined (S)-configured heterocyclic carbamate featuring a 2-aminothiazole core, a tert-butoxycarbonyl (Boc)-protected secondary amine, and a chiral α-methyl substituent adjacent to the carbamate nitrogen . It belongs to the alkylthiazole carbamate class claimed in patent literature as fatty acid amide hydrolase (FAAH) and MET kinase inhibitor scaffolds [1]. The compound is supplied as a research intermediate with a minimum certified purity of 95% and a molecular weight of 243.33 g/mol (C₁₀H₁₇N₃O₂S) .

Why Generic Substitution Fails for tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS 2445749-70-0)


Stereochemical identity at the α-carbon is a critical determinant of binding geometry in enzyme pockets and receptor sites; the (S)-configured α-methyl group in this compound enforces a specific spatial orientation of the Boc-carbamate pharmacophore that cannot be replicated by the (R)-enantiomer (CAS 2445750-06-9) or by achiral analogs such as the ethylene-linked tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS 956018-34-1) . Within the alkylthiazole carbamate series patented as FAAH/MET inhibitors, even minor alterations to the alkyl linker length, branching, or stereochemistry result in distinct structure–activity relationships (SAR) that preclude direct functional interchange without re-optimization [1]. The quantitative evidence below substantiates why simple substitution by a closely related analog cannot be assumed to preserve synthetic or biological outcomes.

Quantitative Differentiation Evidence for tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate vs. Closest Analogs


Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer as Discrete Chemical Entities with Divergent Binding Potential

The target compound bears the (1S) absolute configuration, whereas its direct mirror-image isomer is the (1R)-enantiomer (CAS 2445750-06-9) . In the alkylthiazole carbamate class disclosed as FAAH inhibitors, the stereocenter at the α-position of the carbamate side chain governs the three-dimensional presentation of the Boc group and the thiazole ring, directly influencing enzyme–inhibitor complementarity [1]. No quantitative enantiomeric excess (ee) specification is publicly available for the commercial lot of the target compound; however, the defined (S)-stereochemistry makes this compound the enantiomer matched to any SAR program that has established potency preference for the (S)-configuration in a given target assay.

Chiral resolution Enantioselective synthesis FAAH inhibitor SAR

Side-Chain Architecture: α-Methyl-Branched (S)-Configuration vs. Unbranched Ethylene Linker

The target compound features an α-methyl substituent directly on the carbon bearing the Boc-carbamate, creating a branched, stereogenic N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate architecture . The structurally closest achiral analog, tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS 956018-34-1), lacks this methyl branch and contains an unbranched ethylene spacer between the carbamate nitrogen and the thiazole ring . The α-methyl group introduces greater steric hindrance and conformational restriction around the carbamate N–C bond, which can alter the presentation of the Boc pharmacophore to a biological target. Within the Sanofi alkylthiazole carbamate patent, specific compounds bearing an α-methyl substituent are explicitly exemplified alongside unbranched analogs, indicating distinct SAR behavior [1].

Linker geometry Conformational restriction Thiazole–carbamate SAR

Molecular Weight Differentiation vs. Methylene-Shorter Analog Provides the Basis for Linker-Length SAR

The target compound carries an ethylidene linker (−CH(CH₃)−) connecting the carbamate nitrogen to the thiazole C4 position, resulting in a molecular weight of 243.33 g/mol . The one-methylene-shorter analog, tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate (CAS 1146084-66-3), possesses a methylene linker (−CH₂−) and a molecular weight of 229.30 g/mol . This 14.03 g/mol mass difference corresponds to one CH₂ unit and alters both the spatial separation between the Boc-carbamate and the thiazole ring and the lipophilicity of the linker region. In alkylthiazole carbamate-based FAAH inhibitors, linker length (n = 1, 2, or 3 methylene units) is an explicit variable in the general Markush formula, indicating its relevance to enzyme inhibition potency [1].

Linker length SAR Homologation chemistry Building block selection

Commercial Purity Benchmarking: 95% Target Compound vs. 97% Achiral Analog Supplies

The target compound is offered with a minimum purity specification of 95% . The closest commercially available achiral analog, 2-amino-4-[2-(Boc-amino)ethyl]thiazole (CAS 956018-34-1), is supplied by Thermo Scientific at a certified purity of 97% . The 2-percentage-point difference in certified purity does not reflect inherent compound quality but rather the scale of commercial manufacturing and analytical certification investment; both compounds are intended as research intermediates and can be further purified by the end user if required.

Chemical purity Procurement specification Batch consistency

Boc-Protected 2-Aminothiazole Core as a Documented Pharmacophoric Scaffold in FAAH and Kinase Inhibition

The 2-aminothiazole moiety within the target compound is a recognized pharmacophoric element in inhibitors of fatty acid amide hydrolase (FAAH) and MET kinase. The Sanofi patent family (US 8,912,218 B2) explicitly claims alkylthiazole carbamate derivatives of the general formula encompassing the target compound's core as FAAH enzyme inhibitors [1]. Additionally, 2-aminothiazole derivatives have been reported as inhibitors of c-Met kinase with nanomolar biochemical potency (e.g., compound 51am, thiazole carboxamide series, IC₅₀ values in the low-nanomolar range against c-Met in biochemical assays) [2]. While the target compound itself has not been independently profiled in published enzymatic assays, its inclusion within the claimed generic scaffold of the Sanofi patent establishes its relevance as a synthetic entry point for FAAH inhibitor lead optimization.

FAAH inhibition MET kinase inhibition 2-Aminothiazole pharmacophore

Best Research and Industrial Application Scenarios for tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate


Enantioselective FAAH or MET Kinase Inhibitor Lead Optimization

The defined (S)-stereochemistry of this building block makes it directly applicable to SAR campaigns targeting FAAH or MET kinase inhibition, as claimed in the Sanofi alkylthiazole carbamate patent family [1]. The (S)-enantiomer can be coupled to diverse aryl, heteroaryl, or carboxamide capping groups via Boc-deprotection and subsequent amidation or sulfonylation, enabling systematic exploration of potency-driving pharmacophoric elements without the confounding variable of racemic stereochemistry [1][2].

Linker-Length SAR Probing via Homologation Series

This compound provides the 2-carbon ethylidene linker variant within a homologous series of alkylthiazole carbamates that includes the 1-carbon methylene analog (CAS 1146084-66-3) and the unbranched ethylene analog (CAS 956018-34-1). Parallel procurement of these linker-length variants enables systematic evaluation of linker-dependent effects on enzyme inhibition potency, cell permeability, and metabolic stability in the FAAH and kinase inhibitor programs for which this scaffold class has been validated [1].

Chiral Building Block for Custom PROTAC or Bifunctional Degrader Synthesis

The Boc-protected amine and the 2-aminothiazole handle offer dual orthogonal functionalization points, enabling sequential conjugation of an E3 ligase ligand (e.g., VHL or CRBN ligand) and a target-protein-binding moiety. The chiral (S)-configuration at the α-carbon provides a defined spatial orientation of the degrader linker, which has been shown to influence ternary complex formation and degradation efficiency in PROTAC design [2]. The compound's MW of 243.33 g/mol, combined with its bifunctional reactivity, positions it as a compact chiral linker for heterobifunctional degrader construction.

Intermediate for Asymmetric Synthesis in Process Chemistry

The (S)-enantiomeric purity of this building block (controlled by synthesis, though unquantified in public data) supports its use in asymmetric synthesis routes requiring a chiral amine intermediate with a thiazole handle. Deprotection under standard acidic conditions (TFA or HCl/dioxane) liberates the free secondary amine, which can then be elaborated via reductive amination, amide coupling, or urea formation, providing access to diverse chiral compound libraries for medicinal chemistry and chemical biology applications [1].

Quote Request

Request a Quote for tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.